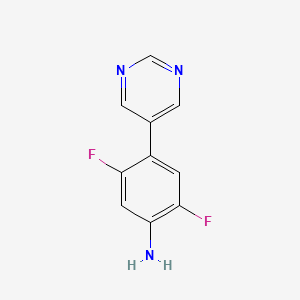
2,5-Difluoro-4-(pyrimidin-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is a fluorinated aromatic amine with a pyrimidine ring. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine atoms and a pyrimidine moiety. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with a pyrimidine precursor under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available fluorinated aromatic compounds. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization reactions to introduce the pyrimidine ring .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(pyrimidin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
2,5-Difluoro-4-(pyrimidin-5-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(pyrimidin-5-yl)aniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The pyrimidine ring can also interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the pyrimidine ring but shares the fluorinated aromatic structure.
4-(Pyrimidin-5-yl)aniline: Contains the pyrimidine ring but lacks fluorine atoms.
Uniqueness
2,5-Difluoro-4-(pyrimidin-5-yl)aniline is unique due to the combination of fluorine atoms and a pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7F2N3 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2,5-difluoro-4-pyrimidin-5-ylaniline |
InChI |
InChI=1S/C10H7F2N3/c11-8-2-10(13)9(12)1-7(8)6-3-14-5-15-4-6/h1-5H,13H2 |
InChI Key |
LTOKWQWJNJFIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















